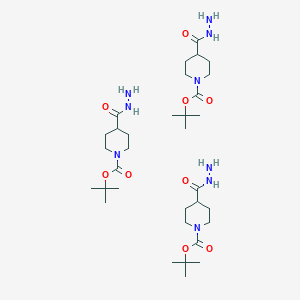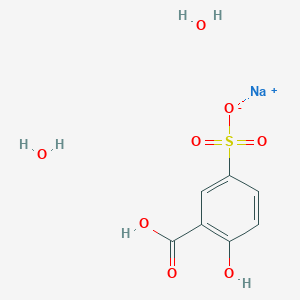![molecular formula C15H16ClN3Zn B8066637 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride is a diazonium salt with the molecular formula C30H32Cl4N6Zn. This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a benzyl(ethyl)amino group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. The process includes the following steps:
Formation of the Aniline Derivative: The starting material, 4-[Benzyl(ethyl)amino]aniline, is synthesized by reacting benzyl chloride with ethylamine to form benzyl(ethyl)amine, which is then reacted with 4-nitroaniline to produce the desired aniline derivative.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Complexation with Zinc Chloride: The resulting diazonium salt is then complexed with zinc chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Aniline Derivative: Large quantities of 4-[Benzyl(ethyl)amino]aniline are synthesized using automated reactors.
Continuous Diazotization: The diazotization reaction is carried out in continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification and Isolation: The final product is purified using crystallization or recrystallization techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). Reactions are typically carried out at room temperature or slightly elevated temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used under mild conditions.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aniline derivative.
科学研究应用
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: The compound is used in the preparation of advanced materials such as conducting polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Nucleophilic Substitution: The diazonium ion acts as an electrophile, allowing nucleophiles to attack and replace the diazonium group.
Azo Coupling: The diazonium ion reacts with electron-rich aromatic compounds to form azo bonds.
Reduction: The diazonium ion can be reduced to form the corresponding aniline derivative.
相似化合物的比较
Similar Compounds
4-[Benzyl(ethyl)amino]benzenediazonium chloride: Similar structure but without the zinc chloride complex.
4-[Benzyl(methyl)amino]benzenediazonium;ZINC;chloride: Similar compound with a methyl group instead of an ethyl group.
4-[Benzyl(ethyl)amino]benzenediazonium tetrafluoroborate: Similar compound with a different counterion (tetrafluoroborate).
Uniqueness
4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride is unique due to its zinc chloride complex, which can influence its reactivity and stability. This complexation can enhance its solubility in certain solvents and affect the outcome of its reactions compared to similar compounds without the zinc chloride complex.
属性
IUPAC Name |
4-[benzyl(ethyl)amino]benzenediazonium;zinc;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N3.ClH.Zn/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;/h3-11H,2,12H2,1H3;1H;/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIUFKIGTHAPRW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Zn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-31-6 |
Source


|
| Record name | Benzenediazonium, 4-[ethyl(phenylmethyl)amino]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(benzyl(ethyl)amino)benzenediazonium zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate](/img/structure/B8066581.png)


![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)


![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)



